N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

DUSP3/VHR inhibition phosphatase profiling oncology target engagement

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide (CAS 941936-85-2) is a synthetic benzamide derivative incorporating a benzo[d]oxazole moiety and a para-ethylsulfonyl substituent, with molecular formula C22H18N2O4S and molecular weight 406.46 g/mol. The compound belongs to a broader class of substituted benzamides claimed in patent literature for kinase and phosphatase modulation.

Molecular Formula C22H18N2O4S
Molecular Weight 406.46
CAS No. 941936-85-2
Cat. No. B2453543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide
CAS941936-85-2
Molecular FormulaC22H18N2O4S
Molecular Weight406.46
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C22H18N2O4S/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
InChIKeyDGMGNNPIQUGXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide (CAS 941936-85-2): Core Identity & Procurement Baseline


N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide (CAS 941936-85-2) is a synthetic benzamide derivative incorporating a benzo[d]oxazole moiety and a para-ethylsulfonyl substituent, with molecular formula C22H18N2O4S and molecular weight 406.46 g/mol . The compound belongs to a broader class of substituted benzamides claimed in patent literature for kinase and phosphatase modulation [1]. Its single curated bioactivity annotation assigns it to the dual-specificity protein phosphatase 3 (DUSP3/VHR) target space, distinguishing it from the majority of structurally related benzoxazole-phenyl sulfonamides that lack a defined molecular target [2].

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide: Why Structural Analog Substitution Is Not Straightforward


In-class benzoxazole-phenyl sulfonamides cannot be assumed interchangeable because even conservative modifications to the sulfonyl substituent or its aromatic ring position produce compounds with divergent target engagement profiles. The ethylsulfonyl group at the para position of the benzamide ring confers a steric and electronic environment that is distinct from the methylsulfonyl analog (CAS 896366-26-0) or the isopropylsulfonyl variant (CAS 941868-61-7), both of which lack any documented DUSP3/VHR binding data . Furthermore, positional isomerism—moving the ethylsulfonyl from the para to meta position (CAS not specified in curated databases)—eliminates the single known quantitative bioactivity anchor that exists for this compound, rendering biological performance unpredictable without experimental re-characterization [1].

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide: Quantitative Differentiation Evidence for Procurement Decisions


DUSP3/VHR Phosphatase Inhibition: Ki Head-to-Head Comparison vs. Structurally Orthogonal Chemotypes

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide (annotated as CHEMBL565369 / BDBM50303177) demonstrates a Ki of 1.76 ± 0.18 μM against recombinant human dual-specificity protein phosphatase 3 (DUSP3/VHR), measured via Michaelis–Menten kinetic assays using recombinant vaccinia H1-related phosphatase expressed in Escherichia coli [1]. In the same assay panel from the primary publication (PubMed ID: 19888758; J. Med. Chem. 2009, 52, 6716–6723), the most potent inhibitor BDBM50303176 (a thiazolidinone-furan chemotype bearing no benzoxazole) achieved a Ki of 0.809 μM, while the weakest panel member BDBM50303179 displayed a Ki of 2.01 μM [2]. This places the target compound at the median rank within a diverse screening set, but it remains the only benzoxazole-phenyl-ethylsulfonyl chemotype represented in this panel, providing unique SAR ground for this scaffold [3].

DUSP3/VHR inhibition phosphatase profiling oncology target engagement

Sulfonyl Substituent Steric Differentiation: Ethyl vs. Methyl vs. Isopropyl and Impact on Target Annotations

Comparison of the three commercially available 4-sulfonyl-benzamide congeners sharing the N-(4-(benzo[d]oxazol-2-yl)phenyl) scaffold reveals stark annotation asymmetry. The ethylsulfonyl derivative (CAS 941936-85-2) possesses a single quantitative bioactivity record (DUSP3 Ki 1.76 μM) in BindingDB [1]. The methylsulfonyl analog (CAS 896366-26-0, MW 392.4) and the isopropylsulfonyl analog (CAS 941868-61-7, MW 420.5) have no curated bioactivity data in ChEMBL or BindingDB, and no published IC50, Ki, or EC50 values against any purified protein target as of 2026 . The ethylsulfonyl group (van der Waals volume contribution approximately 1.5× that of methyl) provides intermediate steric bulk that may be tolerated in the DUSP3 active site, whereas the larger isopropyl group may introduce steric clashes or conformational penalties not present with ethyl, potentially explaining its absence from phosphatase screening panels [2].

SAR sulfonyl substituent effects target selectivity

Para vs. Meta Sulfonyl Position: Evidence Gap for the Positional Isomer

The regioisomeric compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide, differing only by moving the ethylsulfonyl group from the para to the meta position of the benzamide ring, has no quantitative bioactivity data reported in BindingDB, ChEMBL, or PubMed-indexed literature [1]. In contrast, the target compound (para-ethylsulfonyl) has a defined DUSP3 Ki. This positional dependence is consistent with SAR expectations: para-substituted benzamides typically orient the sulfonyl group into a different geometric relationship with the hinge-binding benzoxazole than meta-substituted counterparts, potentially affecting hydrogen-bond networks and steric complementarity within phosphatase active sites [2]. A procurement choice between these two positional isomers therefore entails a selection between a compound with known target affinity (para) and one with entirely undefined biological activity (meta).

positional isomerism regiochemistry target binding

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide: Recommended Application Scenarios Based on Evidence


DUSP3/VHR Phosphatase Inhibitor Screening and Probe Development

The compound is directly applicable as a DUSP3/VHR inhibitor control or starting point for medicinal chemistry optimization, with a verified Ki of 1.76 μM in recombinant enzyme assays [1]. It can serve as scaffold reference in phosphatase inhibitor panels, particularly where benzoxazole-containing chemotypes are underrepresented. Researchers should note that it occupies a mid-range potency position relative to the full J. Med. Chem. 2009 screening set, and analoging at the sulfonyl position (methyl, isopropyl) has not yielded any compound with demonstrated DUSP3 activity, making the ethyl substituent the only validated choice in this series [2].

Chemical Probe for VHR-Mediated Cell Cycle Regulation Studies

VHR (DUSP3) phosphatase inhibition has been linked to cell cycle arrest in HeLa carcinoma cells [1]. N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, with its documented VHR inhibition, can be deployed in cellular proof-of-concept studies examining VHR-dependent proliferation pathways, provided appropriate selectivity profiling against related phosphatases (e.g., DUSP1, DUSP6, PTEN) is performed in parallel to contextualize its cellular effects [2].

Pharmacophore Model Building for Benzoxazole-Phosphatase Interactions

The compound provides a validated structural anchor for computational pharmacophore or docking studies targeting the VHR catalytic site. Its para-ethylsulfonyl substitution geometry, combined with the benzoxazole-phenyl linker, defines a three-point pharmacophore (benzoxazole hinge binder, phenyl spacer, sulfonyl H-bond acceptor) that can be used to query compound libraries for novel VHR inhibitor scaffolds [1].

Procurement as a Defined-Activity Reference Standard in SAR Libraries

When procuring a panel of benzoxazole-phenyl-sulfonamides for broad SAR exploration, this compound should be included as the reference point for DUSP3/VHR activity, while its methylsulfonyl (CAS 896366-26-0) and isopropylsulfonyl (CAS 941868-61-7) analogs serve as negative or untested controls, enabling the research team to quantify the contribution of sulfonyl steric and electronic parameters to phosphatase selectivity in a systematic manner [1][2].

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.